N-(4-{2-[(4-cyanophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-[2-(4-cyanoanilino)-1,3-thiazol-4-yl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4OS/c1-12(23)20-15-8-4-14(5-9-15)17-11-24-18(22-17)21-16-6-2-13(10-19)3-7-16/h2-9,11H,1H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANDMCRQACJASA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Formation via Hantzsch-Type Cyclocondensation
The thiazole moiety is typically constructed using the Hantzsch thiazole synthesis, which involves the reaction of α-halo ketones with thiourea derivatives. For the target compound, 4-(bromoacetyl)acetanilide serves as the α-halo ketone precursor, reacting with 4-cyanophenylthiourea to form the thiazole ring.
Reaction Conditions :
- Solvent : Ethanol or dimethylformamide (DMF).
- Temperature : Reflux at 80–100°C for 6–12 hours.
- Yield : 65–78% after recrystallization from ethanol.
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the thiourea’s sulfur atom on the α-carbon of the bromoacetyl group, followed by cyclization and elimination of hydrogen bromide. The 4-cyanophenylamino group is introduced through subsequent functionalization.
Acetylation of the Aniline Intermediate
The acetamide group is introduced via acetylation of 4-(2-amino-1,3-thiazol-4-yl)aniline. This step employs acetic anhydride or acetyl chloride in the presence of a base.
Procedure :
- Dissolve 4-(2-amino-1,3-thiazol-4-yl)aniline (1.0 equiv) in anhydrous dichloromethane.
- Add acetyl chloride (1.2 equiv) dropwise under nitrogen atmosphere.
- Stir at 0°C for 1 hour, followed by room temperature for 4 hours.
- Quench with ice-water, extract with ethyl acetate, and purify via column chromatography.
Functionalization with 4-Cyanophenylamino Group
The 4-cyanophenylamino substituent is introduced via nucleophilic aromatic substitution (NAS) or Ullmann coupling. A preferred method involves reacting 4-aminobenzonitrile with 4-(2-bromo-1,3-thiazol-4-yl)acetanilide under palladium catalysis.
Optimized Protocol :
- Catalyst : Pd(PPh₃)₄ (5 mol%).
- Ligand : Xantphos (10 mol%).
- Base : Cs₂CO₃ (2.5 equiv).
- Solvent : Toluene at 110°C for 24 hours.
- Yield : 60–68%.
Key Challenge :
Competing side reactions, such as dehalogenation or over-arylation, require careful stoichiometric control and inert reaction conditions.
Alternative Synthetic Pathways
One-Pot Multicomponent Synthesis
A streamlined approach combines 4-cyanoaniline, 4-acetamidophenyl isothiocyanate, and ethyl bromopyruvate in a single pot. This method reduces purification steps and improves atom economy.
Steps :
Solid-Phase Synthesis for High-Throughput Production
Solid-supported synthesis using Wang resin enables scalable production. The resin-bound intermediate undergoes sequential acetylation and cyclocondensation, followed by cleavage with trifluoroacetic acid (TFA).
Advantages :
Analytical Validation and Characterization
Spectroscopic Data :
- ¹H-NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 8.21 (d, J = 8.4 Hz, 2H, ArH), 7.89 (d, J = 8.4 Hz, 2H, ArH), 7.65 (s, 1H, thiazole-H), 2.10 (s, 3H, CH₃).
- IR (KBr) : 2215 cm⁻¹ (C≡N), 1660 cm⁻¹ (C=O), 1530 cm⁻¹ (C=N).
- LC-MS : m/z 349.1 [M+H]⁺.
Purity Assessment :
Industrial-Scale Considerations
Patented methodologies emphasize cost-effective reagents and reduced chromatographic steps. For example, substituting DMF with cyclopentyl methyl ether (CPME) as a greener solvent improves yield reproducibility.
Key Patent Insights :
Chemical Reactions Analysis
Types of Reactions
N-(4-{2-[(4-cyanophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like hydroxide ions (OH⁻) or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Nucleophiles like hydroxide ions (OH⁻) in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C18H14N4OS
Molecular Weight : 334.40 g/mol
CAS Number : 1021996-57-5
The compound features a thiazole ring, a cyanophenyl group, and an acetamide moiety, which contribute to its diverse interactions in biological systems.
Chemistry
N-(4-{2-[(4-cyanophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions allows researchers to explore novel compounds with enhanced properties.
Biology
The compound is being investigated for its potential as an enzyme inhibitor or receptor modulator . Research indicates that it may interact with specific molecular targets, inhibiting enzyme activity or modulating receptor functions, which could lead to significant implications in cellular signaling pathways.
Medicine
In medicinal chemistry, this compound is explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders. Its mechanism of action involves binding to active sites of enzymes or receptors, potentially blocking disease-related pathways.
Industry
The compound is utilized in the development of advanced materials , including polymers and nanomaterials. Its unique properties make it suitable for applications in various industrial processes.
The biological activity of this compound is significant in medicinal chemistry due to its potential interactions with various biological targets. Its complex structure allows for diverse mechanisms of action:
- Enzyme Inhibition : Blocking pathways involved in disease processes like cancer.
- Receptor Modulation : Influencing signaling pathways related to inflammation and cell survival.
Mechanism of Action
The mechanism of action of N-(4-{2-[(4-cyanophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, influencing processes like cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound shares a core 1,3-thiazole-acetamide scaffold with several derivatives, differing primarily in substituents on the thiazole ring or phenyl groups. Key structural analogs include:
Pharmacological and Functional Differences
- Mirabegron: A clinically approved β3-adrenoceptor agonist with high selectivity (over β1/β2), used to relax bladder smooth muscle. Its hydroxy-phenylethylamino group enhances receptor binding, while the thiazole-acetamide core contributes to metabolic stability .
- No β3-adrenoceptor activity is reported, but structural similarity suggests possible GPCR interactions .
- Fluorophenyl Analogues (e.g., ): Fluorine substituents enhance lipophilicity and bioavailability, which may improve blood-brain barrier penetration compared to the target compound’s cyano group.
Physicochemical Properties
- Polarity: The cyano group in the target compound increases polarity compared to Mirabegron’s hydroxy group, possibly reducing membrane permeability .
- Metabolic Stability : Thiazole rings generally confer resistance to oxidative metabolism, but substituents like triazoles (in ) or trifluoromethyl groups (in ) may further enhance stability.
Key Research Findings and Implications
- Structural-Activity Relationship (SAR): The acetamide-thiazole core is critical for receptor interactions. Substituents at the thiazole-2 position dictate selectivity; e.g., Mirabegron’s hydroxy-phenylethyl group is essential for β3-adrenoceptor activation .
- Therapeutic Potential: While Mirabegron is clinically validated, the target compound’s 4-cyanophenyl group may redirect activity toward other targets (e.g., kinases or ion channels) due to altered electronic properties .
Biological Activity
N-(4-{2-[(4-cyanophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and comparisons with related compounds.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Thiazole Ring : A five-membered ring containing sulfur and nitrogen, known for its role in various biological activities.
- Cyanophenyl Group : Contributes to the compound's electronic properties and potential interactions with biological targets.
- Acetamide Moiety : Enhances solubility and may influence pharmacokinetic properties.
Molecular Formula : CHNOS
Molecular Weight : 334.40 g/mol
CAS Number : 1021996-57-5
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes or receptors. The compound may act as an enzyme inhibitor , potentially blocking pathways involved in disease processes like cancer and inflammation.
- Enzyme Inhibition : The compound can bind to the active sites of enzymes, preventing substrate access and inhibiting catalytic activity.
- Receptor Modulation : It may interact with receptors, altering their activity and influencing downstream signaling pathways.
Antitumor Activity
Research indicates that thiazole derivatives exhibit notable anticancer properties. For instance, similar thiazole-containing compounds have shown cytotoxic effects against various cancer cell lines:
| Compound | IC (µg/mL) | Target Cell Lines |
|---|---|---|
| Compound A | 1.61 ± 1.92 | A-431, Jurkat |
| Compound B | 1.98 ± 1.22 | HT29 |
The presence of electron-donating groups in the phenyl ring enhances the cytotoxicity of these compounds by stabilizing interactions with target proteins involved in cell proliferation and apoptosis .
Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. While specific data on this compound is limited, related compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC, µM) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Candida albicans | 16.69 - 78.23 |
These findings suggest potential applications in treating infections .
Study on Antitumor Effects
A study investigated the anticancer effects of thiazole derivatives similar to this compound. The results indicated that compounds with a thiazole moiety exhibited significant growth inhibition in various cancer cell lines, including breast and colon cancer models. The structure-activity relationship (SAR) analysis highlighted the importance of specific substituents on the phenyl ring for enhancing activity .
Study on Enzyme Inhibition
Another research effort focused on enzyme inhibition using thiazole-based compounds. It was found that certain derivatives effectively inhibited key enzymes involved in inflammatory pathways, suggesting that this compound could be explored for anti-inflammatory applications .
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of N-(4-{2-[(4-cyanophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide to ensure high yield and purity?
Answer: Optimizing synthesis requires precise control of reaction parameters:
- Temperature and Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) are preferred for thiazole ring formation and amide coupling, with temperatures ranging from 0°C to reflux depending on the step .
- Catalysts and Reagents : Use coupling agents like EDCI/HOBt for amide bond formation and bases (e.g., triethylamine) to neutralize byproducts .
- Purification : Employ column chromatography and recrystallization to isolate intermediates. Monitor reaction progress via TLC and confirm final purity using HPLC (>95%) and NMR (e.g., absence of residual solvent peaks) .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound, and how should they be implemented?
Answer:
- NMR Spectroscopy : Use H and C NMR to verify substituent positions on the thiazole ring and acetamide linkage. For example, the thiazole C-H proton appears as a singlet near δ 7.2–7.5 ppm, while the cyanophenyl NH resonates around δ 8.0–8.5 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 376.1) and detects fragmentation patterns .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (solvent: DCM/hexane) and refine using SHELXL .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different in vitro models?
Answer: Contradictions often arise from assay variability. Mitigate this by:
- Standardizing Assay Conditions : Use identical cell lines, passage numbers, and incubation times. For antimicrobial studies, follow CLSI guidelines for MIC determination .
- Orthogonal Validation : Confirm activity via multiple assays (e.g., MTT for cytotoxicity and flow cytometry for apoptosis in cancer studies) .
- Meta-Analysis : Pool data from ≥3 independent studies and apply statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers .
Q. What computational strategies are recommended for predicting the binding affinity of this compound with potential biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina or Glide to model interactions with targets like kinase enzymes or GPCRs. Focus on the thiazole ring’s hydrogen bonding with catalytic residues .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and ligand-protein interaction frequencies .
- QSAR Modeling : Train models on datasets of thiazole derivatives to predict IC values based on substituent electronic properties (e.g., Hammett σ values for the cyanophenyl group) .
Q. How should researchers design experiments to investigate the structure-activity relationship (SAR) of derivatives of this compound?
Answer:
- Systematic Substituent Variation : Modify the cyanophenyl group (e.g., replace –CN with –NO or –CF) and the acetamide’s aryl moiety. Assess changes in bioactivity .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical features (e.g., hydrogen bond acceptors on the thiazole ring) .
- In Vivo Correlation : Test top derivatives in rodent models for pharmacokinetics (e.g., oral bioavailability) and toxicity (e.g., liver enzyme assays) .
Q. What methodologies are critical for determining the crystal structure of this compound, and how can SHELX programs enhance this process?
Answer:
- Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K. Index and integrate data with SAINT .
- Structure Solution : Employ SHELXD for direct methods or SHELXS for Patterson maps. Refine with SHELXL using anisotropic displacement parameters and restraints for disordered solvent .
- Validation : Check with PLATON for twinning and CCDC Mercury for intermolecular interactions (e.g., π-π stacking between thiazole rings) .
Q. How can researchers address challenges in the solubility and stability of this compound during pharmacological assays?
Answer:
- Co-Solvent Systems : Use DMSO/PBS mixtures (≤0.1% DMSO) for in vitro studies. For in vivo, formulate as nanoemulsions or cyclodextrin complexes .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to the acetamide moiety to enhance aqueous solubility .
- Stability Testing : Conduct forced degradation studies under acidic/alkaline conditions and analyze degradation products via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
